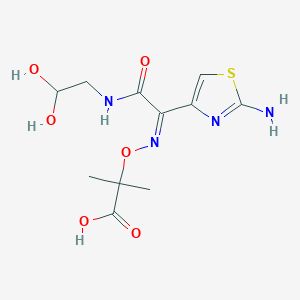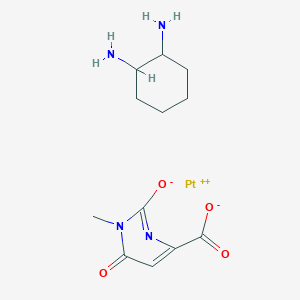![molecular formula C14H17ClN2O3S B159468 3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride CAS No. 1049738-54-6](/img/structure/B159468.png)
3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
Overview
Description
“3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride” is a chemical compound that is used in scientific research . It has unique properties and finds applications in various fields such as drug discovery, material science, and biochemistry. It is also known as an extracellular signal-regulated kinase (ERK) docking domain inhibitor .
Molecular Structure Analysis
The empirical formula of this compound is C14H16N2O3S·HCl . The molecular weight is 328.81 . The InChI string representation of the molecule is1S/C14H16N2O3S.ClH/c1-2-19-11-5-3-10 (4-6-11)9-12-13 (17)16 (8-7-15)14 (18)20-12;/h3-6,9H,2,7-8,15H2,1H3;1H/b12-9+; . Physical And Chemical Properties Analysis
This compound is a powder that is off-white in color . It is soluble in DMSO to a concentration of at least 4 mg/mL . The compound should be stored under inert gas and kept at a temperature of 2-8°C .Scientific Research Applications
1. Synthesis and Pharmacological Importance
The compound 3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride belongs to a class of compounds known for their significant pharmacological importance. Studies highlight the synthesis of these compounds, known as 1,3-thiazolidin-4-ones, and their functionalized analogs like glitazones, which have demonstrated promising future in medicinal chemistry. Their potential activities against various diseases have made them an integral part of commercial pharmaceuticals. The synthesis techniques have evolved over time, with green chemistry playing a pivotal role in the development of these compounds. This demonstrates the compound's relevance in addressing environmental concerns while also exploring its biological potential (Santos, Silva & Jones Junior, 2018).
2. Structural Modifications and Biological Activities
The structural framework of the compound offers a versatile scaffold for medicinal chemists, enabling the discovery of novel molecules to manage various ailments. Amendments in the structural framework of the thiazolidinedione scaffold have been explored to design potent inhibitors with specific biological activities. These modifications can optimize the potential of compounds as inhibitors for targeted approaches in treating diseases like Type 2 diabetes mellitus (T2DM) (Verma, Yadav & Thareja, 2019).
3. Biological and Pharmacological Activities
The thiazolidine scaffold, to which the compound belongs, has been recognized for its wide range of biological and pharmacological activities. These activities encompass antimicrobial, anti-inflammatory, anticonvulsant, antimalarial, analgesic, anti-HIV, and anticancer properties. Some derivatives of thiazolidine have shown superior activity compared to standard drugs, indicating their potential as future pharmaceuticals (Pandey, Singh & Kumar, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(2-aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S.ClH/c1-2-19-11-5-3-10(4-6-11)9-12-13(17)16(8-7-15)14(18)20-12;/h3-6,9H,2,7-8,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVLWVGMXJPJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



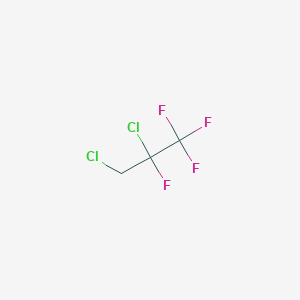

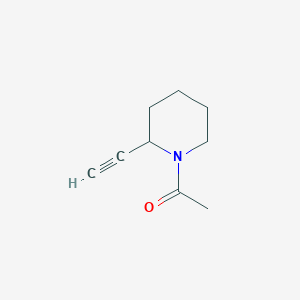



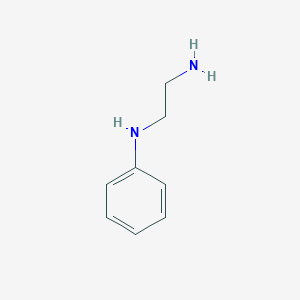


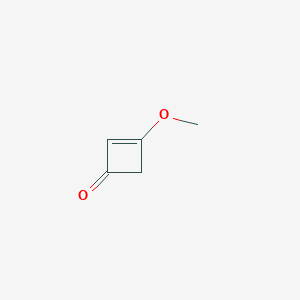
![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI)](/img/structure/B159401.png)
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B159409.png)
